molecular formula C12H8INO3S B2578054 2-(2-Iodobenzamido)thiophene-3-carboxylic acid CAS No. 926259-86-1

2-(2-Iodobenzamido)thiophene-3-carboxylic acid

Cat. No.: B2578054
CAS No.: 926259-86-1
M. Wt: 373.16
InChI Key: IJRFVJOQBBKMEU-UHFFFAOYSA-N
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Description

2-(2-Iodobenzamido)thiophene-3-carboxylic acid is an organic compound with the molecular formula C12H8INO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an iodobenzamido group attached to the thiophene ring

Preparation Methods

The synthesis of 2-(2-Iodobenzamido)thiophene-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-3-carboxylic acid and 2-iodobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

    Procedure: Thiophene-3-carboxylic acid is reacted with 2-iodobenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-(2-Iodobenzamido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobenzamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

2-(2-Iodobenzamido)thiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

    Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of oncology.

    Industry: While its industrial applications are limited, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Iodobenzamido)thiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

2-(2-Iodobenzamido)thiophene-3-carboxylic acid can be compared with other similar compounds, such as:

    2-(2-Bromobenzamido)thiophene-3-carboxylic acid: Similar in structure but with a bromine atom instead of iodine, this compound may exhibit different reactivity and biological activity.

    2-(2-Chlorobenzamido)thiophene-3-carboxylic acid: The presence of a chlorine atom can also influence the compound’s properties and applications.

    2-(2-Fluorobenzamido)thiophene-3-carboxylic acid: The fluorine atom can affect the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific types of chemical reactions and influence the compound’s overall reactivity and biological activity.

Properties

IUPAC Name

2-[(2-iodobenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO3S/c13-9-4-2-1-3-7(9)10(15)14-11-8(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRFVJOQBBKMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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